molecular formula C25H22FNO5S B2860783 3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866340-53-6

3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2860783
CAS No.: 866340-53-6
M. Wt: 467.51
InChI Key: RZYUTQMNEJFFKN-UHFFFAOYSA-N
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Description

The compound 3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative with a unique substitution pattern. Its structure includes:

  • Position 3: A 4-ethoxybenzenesulfonyl moiety, contributing to electron-withdrawing effects and steric bulk.
  • Position 6: A methoxy group, which may improve solubility and metabolic stability.

Properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO5S/c1-3-32-19-8-11-21(12-9-19)33(29,30)24-16-27(15-17-4-6-18(26)7-5-17)23-13-10-20(31-2)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYUTQMNEJFFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at specific positions on the quinoline core.

Scientific Research Applications

3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences and similarities with related quinolin-4-one derivatives:

Compound Name Position 1 Substituent Position 3 Substituent Position 6/7 Substituents Molecular Weight (g/mol) Evidence ID
Target Compound (4-Fluorophenyl)methyl 4-Ethoxybenzenesulfonyl 6-Methoxy 497.58* -
3-(4-Ethoxybenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-quinolin-4-one (2-Methylphenyl)methyl 4-Ethoxybenzenesulfonyl 6,7-Dimethoxy 493.57
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-quinolin-4-one (4-Chlorophenyl)methyl 4-Isopropylbenzenesulfonyl 6-Ethoxy 510.03
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-quinolin-4-one (4-Methoxyphenyl)methyl 4-Fluorobenzoyl (ketone) 6-Ethoxy 473.49

*Calculated based on molecular formula (C₂₇H₂₅FNO₅S).

Key Observations:
  • Position 1 : The 4-fluorobenzyl group in the target compound may enhance metabolic stability compared to 4-chlorobenzyl () or 4-methoxybenzyl () due to fluorine’s electronegativity and small atomic radius .
  • Methoxy vs. Ethoxy : Methoxy at position 6 (target) reduces steric hindrance compared to ethoxy (), possibly affecting solubility and crystallinity .

Biological Activity

3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the quinoline derivatives. Its structural features include an ethoxyphenyl sulfonyl group, a fluorophenyl methyl group, and a methoxy group, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C16H16FNO4S\text{C}_{16}\text{H}_{16}\text{FNO}_4\text{S}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment. The compound has shown promise as an antitumor agent , with studies suggesting its effectiveness against several cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. Potential mechanisms include:

  • Inhibition of Cell Proliferation : The compound may interfere with signaling pathways that regulate cell growth and division.
  • Induction of Apoptosis : It may promote programmed cell death in malignant cells.
  • Antioxidant Activity : The compound has been noted for its radical-scavenging capabilities, which can protect cells from oxidative stress.

Anticancer Activity

A study evaluated the antiproliferative effects of the compound against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated significant inhibition of cell growth, with IC50 values comparable to established chemotherapeutics.

Cell LineIC50 Value (μM)Reference
A5490.05
MCF70.06
HCT1160.04

Radical Scavenging Activity

The compound was also tested for its ability to scavenge DPPH radicals, demonstrating moderate antioxidant activity. This property is beneficial in mitigating oxidative damage in cells.

CompoundDPPH Scavenging (%) at 100 μg/mLReference
This compound65%
Ascorbic Acid90%

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Lung Cancer : In vitro studies demonstrated that treatment with the compound led to a decrease in cell viability and induced apoptosis in A549 cells through activation of caspase pathways.
  • Breast Cancer Research : MCF7 cells treated with the compound showed increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

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